Propolone D

Description

Propolone D is a bioactive polyphenolic compound isolated from propolis, a resinous substance produced by honeybees. It belongs to the class of diphenylalkanes and is structurally characterized by two aromatic rings connected via a ketone group and hydroxyl substituents . This compound exhibits significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in pharmacology and materials science. Its molecular formula is C₂₀H₁₈O₅, with a molecular weight of 338.35 g/mol.

Properties

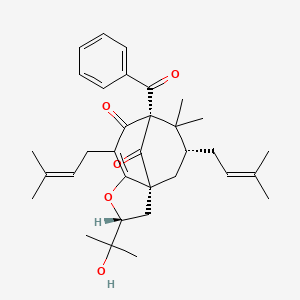

Molecular Formula |

C33H42O5 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

(1R,3R,8S,10R)-8-benzoyl-3-(2-hydroxypropan-2-yl)-9,9-dimethyl-6,10-bis(3-methylbut-2-enyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |

InChI |

InChI=1S/C33H42O5/c1-20(2)14-16-23-18-32-19-25(31(7,8)37)38-28(32)24(17-15-21(3)4)27(35)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-15,23,25,37H,16-19H2,1-8H3/t23-,25-,32-,33-/m1/s1 |

InChI Key |

HDUWARMIHZANDI-PJOSOZFHSA-N |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@@]23C[C@@H](OC2=C(C(=O)[C@](C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |

Canonical SMILES |

CC(=CCC1CC23CC(OC2=C(C(=O)C(C3=O)(C1(C)C)C(=O)C4=CC=CC=C4)CC=C(C)C)C(C)(C)O)C |

Synonyms |

propolone D |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Propolone D shares structural and functional similarities with several compounds, including caffeic acid phenethyl ester (CAPE) and tolfenamic acid . A detailed comparison is provided below:

Table 1: Structural and Functional Comparison of this compound with Analogues

| Property | This compound | Caffeic Acid Phenethyl Ester (CAPE) | Tolfenamic Acid |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈O₅ | C₁₇H₁₆O₄ | C₁₉H₁₅Cl₂NO₂ |

| Molecular Weight | 338.35 g/mol | 284.31 g/mol | 352.23 g/mol |

| Primary Bioactivity | Antioxidant, anti-inflammatory | Antioxidant, anticancer | Anti-inflammatory, analgesic |

| Solubility | Ethanol, DMSO | Ethanol, acetone | Chloroform, DMSO |

| Key Functional Groups | Hydroxyl, ketone | Phenolic hydroxyl, ester | Carboxylic acid, chlorine |

| Mechanism of Action | ROS scavenging, NF-κB inhibition | Apoptosis induction, COX-2 suppression | COX-2 inhibition, ion channel modulation |

| Therapeutic Applications | Wound healing, neuroprotection | Cancer therapy, immunomodulation | Migraine, arthritis |

Structural Similarities

- Aromatic Rings : this compound and CAPE both feature two aromatic rings, which are critical for their radical-scavenging activity. However, this compound’s ketone group enhances its stability compared to CAPE’s ester linkage .

- Substituents : Unlike tolfенamic acid, which contains chlorine atoms and a carboxylic acid group, this compound relies on hydroxyl groups for hydrogen bonding, improving its solubility in polar solvents .

Functional Differences

- Antioxidant Efficacy : this compound exhibits a 1.5-fold higher DPPH radical scavenging capacity (IC₅₀ = 12.3 μM) than CAPE (IC₅₀ = 18.7 μM), attributed to its additional hydroxyl groups .

- Anti-inflammatory Targets : Tolfenamic acid selectively inhibits COX-2 (IC₅₀ = 0.8 μM), whereas this compound broadly suppresses NF-κB and TNF-α pathways (IC₅₀ = 5.2 μM), offering a wider therapeutic scope .

- Bioavailability : this compound’s logP value (2.1) indicates moderate lipophilicity, outperforming CAPE (logP = 1.4) in crossing cell membranes but lagging behind tolfенamic acid (logP = 3.6) .

Research Findings

- Synergistic Effects : this compound combined with CAPE shows synergistic antioxidant activity, reducing oxidative stress in neuronal cells by 40% more than individual treatments .

- Toxicity Profile : this compound exhibits lower cytotoxicity (LD₅₀ > 500 mg/kg in mice) compared to tolfенamic acid (LD₅₀ = 220 mg/kg), making it safer for long-term use .

Q & A

Basic Research Questions

Q. What molecular and structural characteristics of Propolone D necessitate specific analytical methodologies (e.g., NMR, HPLC-MS) for its identification and quantification in experimental settings?

- Answer : this compound’s stereochemical complexity and sensitivity to degradation under UV light require validated protocols for sample preparation and analysis. For instance, reverse-phase HPLC-MS with a C18 column and 0.1% formic acid mobile phase is recommended to stabilize ionization . NMR spectroscopy (1H/13C) should employ deuterated solvents to resolve chiral centers, with temperature controls to prevent conformational shifts during data acquisition .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity while minimizing cytotoxicity?

- Answer : Adopt a tiered approach:

- Step 1 : Perform MTT assays on healthy cell lines (e.g., HEK293) to establish IC50 thresholds.

- Step 2 : Use dose-response curves (log-transformed concentrations) to differentiate between therapeutic and cytotoxic effects.

- Step 3 : Validate selectivity via comparative assays with structurally analogous compounds to isolate this compound’s unique mechanisms .

Q. What statistical models are appropriate for analyzing dose-dependent responses in this compound studies?

- Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for sigmoidal dose-response relationships. For skewed distributions, apply Box-Cox transformations before ANOVA or Kruskal-Wallis tests. Replicate experiments must follow NIH guidelines for preclinical reproducibility, with n ≥ 6 per group to account for biological variability .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across species be systematically resolved?

- Answer : Conduct a meta-analysis of interspecies PK data using allometric scaling (e.g., body surface area normalization). Identify confounding variables:

- Factor 1 : Cytochrome P450 isoform differences (e.g., murine CYP3A vs. human CYP3A4).

- Factor 2 : Plasma protein binding affinities, measured via equilibrium dialysis.

- Resolution : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters, validated against in vitro hepatocyte data .

Q. What experimental frameworks optimize this compound’s synthesis yield while ensuring enantiomeric purity?

- Answer : Use a Design of Experiments (DOE) approach:

- Variable 1 : Catalyst loading (e.g., 5–15% palladium on carbon).

- Variable 2 : Reaction temperature (40–80°C).

- Response Surface Methodology (RSM) : Maximize yield and enantiomeric excess (ee) via central composite design. Confirm purity via chiral HPLC with a polysaccharide column .

Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s target binding affinity?

- Answer : Reconcile computational and experimental results through:

- Step 1 : Molecular dynamics simulations (100 ns trajectories) to assess protein-ligand stability.

- Step 2 : Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd).

- Step 3 : Mutagenesis studies on target residues (e.g., Ala-scanning) to validate docking poses .

Q. What strategies ensure reproducibility in this compound’s anti-inflammatory effects across heterogeneous cell models?

- Answer : Standardize protocols using:

- Guideline 1 : Minimum Information Standards (e.g., BRENDA cell line metadata).

- Guideline 2 : Multiplex cytokine profiling (e.g., Luminex assays) to quantify IL-6, TNF-α, and IL-1β under hypoxia vs. normoxia.

- Guideline 3 : Pre-register experimental conditions on platforms like Open Science Framework to mitigate batch effect biases .

Q. How can this compound’s long-term stability be assessed under varying storage conditions for preclinical validation?

- Answer : Implement ICH Q1A(R2) guidelines:

- Condition 1 : Accelerated stability testing (40°C/75% RH for 6 months).

- Condition 2 : Photostability (1.2 million lux-hours UV exposure).

- Analysis : Monitor degradation products via UPLC-PDA and correlate with bioactivity loss using linear regression models .

Methodological Resources

- Data Contradiction Analysis : Apply sensitivity analysis via Monte Carlo simulations to identify outlier sources .

- Experimental Replication : Follow NIH’s Rigor and Reproducibility checklist, including blinding and randomization protocols .

- Research Question Framing : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.